molecular formula C18H17NO2 B2507531 Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone CAS No. 2411238-64-5

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B2507531
CAS No.: 2411238-64-5
M. Wt: 279.339
InChI Key: AAMDXXRUDGYKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The synthesis and evaluation of oxiran-2-yl derivatives, including similar compounds to Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, have demonstrated significant anticancer properties. For instance, the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles resulted in compounds that were evaluated for their anticancer activities. Some of these newly synthesized compounds showed promising results as anticancer agents, highlighting the therapeutic potential of oxiran-2-yl derivatives in cancer treatment (Gouhar & Raafat, 2015).

Antimicrobial and Insect Antifeedant Properties

Oxiran-2-yl compounds have also been synthesized and characterized for their antimicrobial and insect antifeedant activities. Studies involving the synthesis of ee (αS, βR) biphenyl keto oxiranes and their evaluation revealed that these compounds exhibit antimicrobial properties and can act as effective insect antifeedants. This opens up possibilities for their use in agricultural pest management and as potential antimicrobial agents (Thirunarayanan & Vanangamudi, 2016).

QSAR Modeling for Toxicity Prediction

Quantitative structure-activity relationship (QSAR) modeling has been applied to oxiran-2-yl derivatives to predict their toxicity, specifically the acute toxicity LD50 values in rats through oral exposure. This research helps in understanding the safety profile of these compounds, aiding in the development of safer pharmaceuticals and chemicals with minimized adverse effects (Tiwari et al., 2017).

Spectral Studies and Chemical Characterization

Detailed spectral studies, including IR, 1H, 13C, and GC–MS spectra, of synthesized oxiran-2-yl derivatives have provided insights into the chemical structure and properties of these compounds. The spectral data, correlated with various chemical parameters, have paved the way for a deeper understanding of their chemical behavior and potential applications in various scientific fields (Thirunarayanan & Vanangamudi, 2011).

Properties

IUPAC Name

oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-18(16-12-21-16)19-11-10-13-6-4-5-9-15(13)17(19)14-7-2-1-3-8-14/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMDXXRUDGYKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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